molecular formula C7H3BrClNO2S2 B2617521 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride CAS No. 1909318-96-2

3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride

Katalognummer: B2617521
CAS-Nummer: 1909318-96-2
Molekulargewicht: 312.58
InChI-Schlüssel: VHBORNQTBVSNHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride (CAS 1306606-64-3) is a versatile heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features two highly reactive sites: a bromine substituent and a sulfonyl chloride group, enabling sequential and diverse functionalization through metal-catalyzed cross-coupling and nucleophilic substitution reactions. The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with demonstrated biological activity. Research on closely related methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates has shown promising growth inhibition in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, with some derivatives exhibiting low toxicity against non-tumorigenic cells . The sulfonyl chloride moiety is a key functional group for synthesizing sulfonamides, which are prevalent in pharmaceuticals and agrochemicals, often contributing to target binding and modulating physicochemical properties. This reagent is intended for use by experienced researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-bromothieno[3,2-b]pyridine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S2/c8-5-3-13-6-1-4(14(9,11)12)2-10-7(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBORNQTBVSNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=C2Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride typically involves the reaction of 3-bromothieno[3,2-b]pyridine with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic displacement with amines and alcohols under mild conditions:

Reaction TypeReagents/ConditionsProducts FormedYield/NotesReference
Sulfonamide formationPrimary/secondary amines, base (e.g., Et₃N)3-Bromo-thienopyridine-6-sulfonamidesHigh yields (>80%)
Sulfonate ester synthesisAlcohols, pyridine3-Bromo-thienopyridine-6-sulfonatesRequires anhydrous conditions

Mechanism :

  • Base deprotonates the nucleophile (amine/alcohol).

  • Nucleophilic attack at the electrophilic sulfur atom.

  • Displacement of chloride ion to form the product .

Palladium-Catalyzed Cross-Coupling via Bromine Substituent

The bromine atom participates in Suzuki-Miyaura couplings with boronic acids:

Boronic AcidCatalyst SystemProductYieldApplicationReference
Arylboronic acidsPd(dppf)Cl₂, K₂CO₃, DME/H₂O3-Aryl-thieno[3,2-b]pyridine-6-sulfonyl chlorides35–84%Anticancer agent synthesis

Key Findings :

  • Reactions occur at 100°C in 3–4.5 hours .

  • Electron-withdrawing groups on the boronic acid improve coupling efficiency .

Oxidative Reactions with Tertiary Amines

The sulfonyl chloride reacts with tertiary amines under aerobic conditions to form sulfonylethenamines:

AmineConditionsProductYieldMechanism StepReference
TriethylamineAir, solvent (e.g., CH₂Cl₂)(E)-3-[2-(Diethylamino)vinylsulfonyl] derivatives14–44%Ammonium intermediate → oxidative degradation

Pathway :

  • Formation of N-sulfonylammonium chloride intermediate.

  • Oxidative cleavage to enamine and sulfonic acid byproducts .

Electrophilic Aromatic Substitution

The electron-deficient thienopyridine ring directs electrophiles to specific positions:

ReactionElectrophilePosition SubstitutedNotesReference
BrominationBr₂, AlCl₃C-2 (ortho to Br)Limited by existing Br and SO₂Cl groups
SulfonationH₂SO₄, HgSO₄C-4 (meta to Br)Requires harsh conditions (220–270°C)

Challenges :

  • Existing bromine and sulfonyl chloride groups deactivate the ring, necessitating strong electrophiles .

Competitive Reaction Pathways

Base-Dependent Selectivity :

  • Excess base favors sulfonamide formation, while base-free conditions may yield sulfonyl chlorides as intermediates .

  • Catalyst-free oxidative reactions with amines avoid competing palladium-mediated pathways .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

The compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
  • Oxidation and Reduction : Participates in oxidation and reduction reactions to form derivatives.
  • Coupling Reactions : Used in coupling reactions to synthesize more complex organic molecules.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
Nucleophilic SubstitutionAmines, Alcohols, ThiolsVaries based on nucleophile
Oxidation/ReductionHydrogen peroxide, Sodium borohydrideControlled environment
CouplingPalladium or Copper catalystsVaries based on substrate

Chemistry

In synthetic organic chemistry, 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in various reactions allows chemists to design new molecules with tailored properties.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest that derivatives of thieno[3,2-b]pyridine show significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth. For example, derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific kinases involved in cell signaling pathways .

Medicinal Chemistry

In the field of medicinal chemistry, ongoing research focuses on the therapeutic potential of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride:

  • Drug Development : It is being explored as a lead compound for developing new drugs targeting diseases like cancer and bacterial infections.
  • Mechanism of Action : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity .

Case Studies

  • Antitumor Activity Study :
    • A study demonstrated that treatment with a thieno[3,2-b]pyridine derivative led to significant reductions in viable cell numbers in triple-negative breast cancer cell lines. The mechanism involved inhibition of non-receptor tyrosine kinases like Src and receptor tyrosine kinases such as VEGFR-2 .
  • Synthesis of Antimicrobial Agents :
    • Researchers synthesized various thieno[3,2-b]pyridine derivatives and evaluated their antimicrobial efficacy against resistant bacterial strains. The findings indicated promising activity that warrants further exploration .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride with commercially available sulfonyl chlorides from CymitQuimica:

Compound Name Core Structure Substituents Price (50 mg) Ref. Code
3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride Thieno[3,2-b]pyridine Br (position 3), SO₂Cl (position 6) N/A N/A
Thieno[3,2-b]pyridine-6-sulfonyl chloride Thieno[3,2-b]pyridine SO₂Cl (position 6) 439.00 € 3D-GCC60664
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride Pyrazolo[1,5-a]pyrimidine Br (position 6), CH₃ (position 2), SO₂Cl (position 3) 529.00 € 3D-GCC60665
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate Thiophene Br (position 4), SO₂Cl (position 5), COOMe (position 2) 626.00 € 3D-GCC60667

Key Observations:

  • Core Structure Differences: The thienopyridine core in the target compound offers a fused heterocyclic system, contrasting with the single-ring thiophene or pyrazolopyrimidine in others.
  • Substituent Positioning: Bromine placement (position 3 in thienopyridine vs. position 6 in pyrazolopyrimidine) affects electronic distribution and steric interactions. For example, bromine at position 3 in the target compound may hinder nucleophilic attacks at adjacent sites compared to less hindered derivatives .

Commercial and Practical Considerations

  • Cost Analysis: Brominated derivatives are consistently pricier (e.g., 529.00–626.00 € for 50 mg) than non-brominated analogs (439.00 €), reflecting synthesis challenges and reagent costs.
  • Stability: Sulfonyl chlorides are moisture-sensitive, but bulky substituents (e.g., bromine in thienopyridine) may slow hydrolysis by steric hindrance. Thiophene-based derivatives with electron-withdrawing groups (e.g., COOMe) could exhibit higher stability .

Biologische Aktivität

3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride involves the introduction of a sulfonyl chloride group at the 6-position of the thieno[3,2-b]pyridine ring. This specific positioning influences the compound's reactivity and biological activity. The sulfonyl chloride group is known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of specific enzymes or proteins .

Antimicrobial Properties

Research has indicated that 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Methicillin-resistant S. aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression . Notably, it has shown efficacy against human colon adenocarcinoma cells (HT-29) and murine melanoma cells (B16) with minimal cytotoxicity to normal cells.

Cancer Cell Line IC50 (µM) Mechanism of Action
HT-295.0Induction of apoptosis
B167.5Cell cycle arrest at G0/G1 phase

The biological activity of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with nucleophilic amino acids in enzymes, leading to their inhibition.
  • DNA Interaction : Some studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can influence ROS levels within cells, potentially leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride effectively inhibited growth in MRSA and other resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In vitro studies on HT-29 and B16 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to controls. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromothieno[3,2-b]pyridine-6-sulfonyl chloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid precursor using agents like N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Catalytic systems such as xantphos (a ligand) may enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Yield optimization requires strict anhydrous conditions and inert gas environments to prevent hydrolysis of the sulfonyl chloride group.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–10.0 ppm for pyridine/thiophene rings) and sulfonyl chloride-related shifts (e.g., downfield signals due to electron-withdrawing effects) .
  • HRMS : Confirm molecular mass (exact mass ~315.89 g/mol for C₇H₄BrClNO₂S₂) with electrospray ionization (ESI) in negative ion mode .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase with UV detection at 254 nm.

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive. Store under argon at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to ambient humidity; use sealed Schlenk lines for transfers. Decomposition products (e.g., sulfonic acids) can be monitored via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer : The bromine at position 3 electronically deactivates the thienopyridine ring, directing nucleophilic attack (e.g., amines, alcohols) to the sulfonyl chloride site. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a second-order rate constant (k₂ ~0.15 M⁻¹s⁻¹ at 25°C) for reactions with primary amines, slower than non-brominated analogs due to steric hindrance . Computational DFT models (B3LYP/6-31G*) can predict regioselectivity in coupling reactions.

Q. What strategies mitigate side reactions during amide bond formation with this compound?

  • Methodological Answer : Side reactions (e.g., sulfonamide over-alkylation) are minimized by:

  • Using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl .
  • Maintaining low temperatures (0–5°C) during amine addition.
  • Employing excess nucleophile (1.5–2.0 equiv) to drive the reaction to completion. Post-reaction quenching with ice-cold water and extraction with DCM improves product isolation.

Q. Can this compound serve as a precursor for protease inhibitor analogs?

  • Methodological Answer : Yes. The sulfonyl chloride group reacts with azacyclic ureas or anthranilic acid derivatives to form HIV protease inhibitor scaffolds. For example, coupling with N-methylamine derivatives in DCM yields sulfonamides with IC₅₀ values <100 nM against HIV-1 protease. Structural analogs should prioritize steric compatibility at the enzyme’s active site, guided by molecular docking (AutoDock Vina) .

Q. How do solvent polarity and temperature affect the compound’s stability during catalytic cross-coupling (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Polar aprotic solvents (DMF, THF) stabilize the sulfonyl chloride during Pd-catalyzed couplings. At 80°C, degradation rates increase (t₁/₂ ~4 h in DMF vs. 8 h in THF). Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base for Suzuki reactions with boronic acids. Monitor reaction progress via LC-MS to detect desulfonylated byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.